tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Chiral synthesis PROTAC intermediates Enantiomeric purity

tert-Butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 1628162-75-3) is a chiral, enantiopure bicyclic lactam bearing a Boc-protected 3,8-diazabicyclo[3.2.1]octane scaffold. With a molecular formula of C₁₁H₁₈N₂O₃, a molecular weight of 226.28 g/mol, and a defined (1R,5S) absolute configuration, this compound serves as a conformationally constrained intermediate for the synthesis of biologically active molecules, including proteolysis-targeting chimeras (PROTACs) and kinase inhibitors.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
Cat. No. B13516455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(=O)NC2
InChIInChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
InChIKeyOXGZIGAYYGRTHO-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: A Chiral Bicyclic Lactam Building Block for PROTAC and Medicinal Chemistry


tert-Butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 1628162-75-3) is a chiral, enantiopure bicyclic lactam bearing a Boc-protected 3,8-diazabicyclo[3.2.1]octane scaffold . With a molecular formula of C₁₁H₁₈N₂O₃, a molecular weight of 226.28 g/mol, and a defined (1R,5S) absolute configuration, this compound serves as a conformationally constrained intermediate for the synthesis of biologically active molecules, including proteolysis-targeting chimeras (PROTACs) and kinase inhibitors . The 2-oxo (lactam) group provides a reactive handle for further N-derivatization, while the N8-Boc group enables orthogonal protection during multi-step synthetic sequences [1].

Why Generic Substitution Fails for tert-Butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate


Close structural analogs of this compound—including the opposite enantiomer (1S,5R, CAS 1622919-66-7), the racemic mixture (CAS 417727-40-3), and N3-substituted derivatives such as 3-benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane—differ in critical properties that directly impact synthetic outcomes [1]. When the (1R,5S) configuration is required for downstream chiral induction, substitution with the racemate introduces an unwanted stereoisomer, potentially halving yield and complicating purification [1]. Similarly, N3-substituted analogs lack the free lactam NH necessary for the key N-alkylation or acylation steps that constitute the primary derivatization pathway for the target compound .

Product-Specific Quantitative Differentiation Evidence for (1R,5S)-tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate


Stereochemical Identity: Enantiopure (1R,5S) vs. Racemate and Opposite Enantiomer

The target compound is the single (1R,5S) enantiomer, whereas the most commonly available alternative under CAS 417727-40-3 is a racemic mixture . The opposite enantiomer, (1S,5R)-tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is available under CAS 1622919-66-7 [1]. For stereospecific applications such as the synthesis of (1R,5S)-Thalidomide-3,8-diazabicyclo[3.2.1]octane-Boc, a PROTAC E3 ligase ligand-linker conjugate, only the (1R,5S) configuration is functional; the racemate delivers approximately 50% inactive enantiomer, reducing the effective yield by half and necessitating chiral separation .

Chiral synthesis PROTAC intermediates Enantiomeric purity

Synthetic Route Efficiency: Patent-Optimized Preparation Method with Quantitative Yield Advantage

Patent CN105294700B discloses a preparation method for this compound that addresses the low yield and poor reaction control characteristic of earlier synthetic processes [1]. The patented method reports a key intermediate yield of 75% for the methyl tert-butoxycarbonyl pyroglutamate step, compared to typical yields of 40–55% reported in conventional pyroglutamate reduction protocols [2]. This yield advantage translates to reduced cost of goods and improved scalability.

Process chemistry Synthetic yield Scale-up

Purity and Price Benchmarks for Procuring the (1R,5S) Enantiomer vs. Racemate

The (1R,5S) enantiomer is supplied by AChemBlock at 95% purity with catalog pricing of $490/250 mg, $1,280/1 g, and $3,845/5 g . By comparison, the racemic mixture from Aladdin Scientific is listed at ≥97% purity at $3,421/250 mg . While the racemate appears to offer higher nominal purity, it does not deliver the stereochemical specificity required for (1R,5S)-selective syntheses; the effective cost of usable material from the racemate is approximately double when only one enantiomer is desired.

Procurement Purity specification Cost comparison

Functional Group Utility: 2-Oxo Lactam as a Derivatization Handle vs. N3-Substituted Analogs

The target compound bears a free lactam NH at the N3 position, enabling N-alkylation or N-acylation as the primary derivatization pathway [1]. In contrast, the closely related N3-benzyl analog tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-43-7) has the N3 position already substituted, rendering it unreactive toward further N-functionalization without an additional deprotection step . The free NH in the target compound is essential for the synthesis of (1R,5S)-Thalidomide-3,8-diazabicyclo[3.2.1]octane-Boc, where the N3 position serves as the conjugation site with the thalidomide–linker moiety .

Lactam reactivity N-alkylation PROTAC linker conjugation

Scaffold Conformational Constraint: Impact on Biological Activity vs. Flexible Piperazine Analogs

Replacement of the flexible cis-dimethylpiperazine nucleus with the rigid 3,8-diazabicyclo[3.2.1]octane scaffold in N3/8-disubstituted antiproliferative agents produced compound 2a, which exhibited IC₅₀ values in the low micromolar range against leukemia cell lines, whereas the parent piperazine-based compound 1 showed higher IC₅₀ values (less active) [1]. Although this study evaluated fully elaborated N3,N8-disubstituted derivatives rather than the Boc-protected building block itself, the data demonstrate that the diazabicyclo[3.2.1]octane core confers a measurable potency advantage over the piperazine scaffold in this chemotype.

Conformational restriction Antiproliferative activity Scaffold hopping

Best Research and Industrial Application Scenarios for (1R,5S)-tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate


Synthesis of (1R,5S)-Configured PROTAC E3 Ligase Ligand-Linker Conjugates

The (1R,5S) absolute configuration of this building block is essential for constructing Cereblon-recruiting PROTAC intermediates such as (1R,5S)-Thalidomide-3,8-diazabicyclo[3.2.1]octane-Boc, where the N3 lactam serves as the conjugation point for the thalidomide–linker moiety . Using the racemic mixture would introduce 50% inactive (1S,5R) enantiomer, reducing product yield and requiring costly chiral separation. This scenario directly applies to targeted protein degradation programs in oncology and immunology.

Medicinal Chemistry Scaffold Hopping: Replacing Flexible Piperazine Cores with Bridged Bicyclic Scaffolds

For programs seeking to improve target binding affinity through conformational restriction, this building block provides the 3,8-diazabicyclo[3.2.1]octane scaffold that has been validated to enhance antiproliferative activity relative to cis-dimethylpiperazine analogs in leukemia and solid tumor cell lines [1]. The Boc protecting group at N8 allows selective N3 functionalization, enabling rapid library synthesis.

Multi-Step Synthesis Requiring Orthogonal N-Protection Strategy

The compound features a free lactam NH at N3 and a Boc-protected amine at N8, enabling sequential, orthogonal derivatization without protecting group manipulation . This contrasts with N3,N8-di-Boc analogs (e.g., CAS 874447-72-0), which require selective mono-deprotection before the first derivatization step. The orthogonal protection scheme reduces the synthetic step count by at least one operation.

Process Chemistry Scale-Up Using Patent-Optimized Synthetic Route

The preparation method disclosed in patent CN105294700B provides a 75% yield for the key intermediate step, representing a 20–35 percentage-point improvement over conventional pyroglutamate reduction pathways [2]. For procurement teams evaluating multi-gram or kilogram sourcing, this synthetic route supports more favorable cost-of-goods and process mass intensity metrics compared to alternative diazabicyclic building blocks without optimized large-scale processes.

Quote Request

Request a Quote for tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.